N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine
Description
Properties
IUPAC Name |
N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20INO2/c27-22-10-12-23(13-11-22)28-18-21-8-4-5-9-26(21)30-25-16-14-24(15-17-25)29-19-20-6-2-1-3-7-20/h1-18H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXZMNQGBYLFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3C=NC4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C22H20I N O2
- Molecular Weight : 396.31 g/mol
- CAS Number : Not directly listed in the provided sources but can be derived from its structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways that are critical in cancer and inflammatory processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, particularly through the activation of caspases and the mitochondrial pathway.
- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Some studies have explored its efficacy against various bacterial strains, suggesting a role as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels | |
| Antimicrobial | Effective against specific bacterial strains |
Case Studies
Several case studies have highlighted the biological effects of related compounds, providing insights into the potential applications of this compound:
-
Case Study on Anticancer Activity :
- A study investigated the effects of similar iodinated phenyl compounds on breast cancer cell lines. Results indicated significant reduction in cell viability and increased apoptosis markers after treatment with these compounds.
-
Case Study on Anti-inflammatory Properties :
- Research focused on the anti-inflammatory effects of methanolic extracts containing phenolic compounds similar to this compound. The study demonstrated a decrease in TNF-alpha and IL-6 levels in treated macrophages.
-
Case Study on Antimicrobial Efficacy :
- An investigation into the antimicrobial properties of phenolic compounds showed that derivatives with iodine substitutions had enhanced activity against Staphylococcus aureus, suggesting a potential application in treating bacterial infections.
Comparison with Similar Compounds
Halogen-Substituted Methanimines
Key Observations :
Electron-Donating and Bulky Substituents
Key Observations :
Heteroatom-Containing Methanimines
Key Observations :
- Benzodioxole/benzyloxy groups : Improve aromatic stacking interactions, as seen in ’s photocatalytic applications .
Structural and Functional Implications
- Electronic effects : The target compound’s iodophenyl group likely reduces imine basicity compared to methoxy-substituted analogs (), while its biphenyl ether backbone may enhance rigidity and fluorescence properties .
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine?
Methodological Answer: The compound can be synthesized via Schiff base condensation. A typical procedure involves refluxing equimolar amounts of 4-iodoaniline and 2-(4-phenylmethoxyphenoxy)benzaldehyde in ethanol for 1–2 hours under inert conditions. Reaction progress is monitored via TLC (Rf ~0.8–0.9 in hexane/EtOAc systems). Crystallization from ethanol yields pure product . For reproducibility, ensure precise stoichiometry and inert gas purging to avoid oxidation byproducts.
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- 1H-NMR : Look for characteristic imine proton signals at δ 8.5–8.6 ppm (s, N=CH) and aromatic protons between δ 6.8–7.6 ppm, with splitting patterns reflecting substituent positions .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained .
Q. What solvent systems are suitable for recrystallization?
Methodological Answer: Ethanol and ethyl acetate are preferred due to the compound’s moderate polarity. Slow evaporation at 4°C enhances crystal quality. For solubility challenges, use DMSO/ethanol mixtures (1:4 v/v) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the compound’s HOMO-LUMO gap, charge distribution, and reactivity. Key steps:
Optimize geometry using Gaussian or ORCA software.
Analyze frontier molecular orbitals to identify electron-rich sites (e.g., iodophenyl group) for electrophilic substitution.
Validate results with experimental UV-Vis spectra (λmax ~300–350 nm for conjugated Schiff bases) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Dynamic Effects : Check for tautomerism or solvent-induced shifts using variable-temperature NMR.
- Impurity Analysis : Compare HPLC retention times (C18 column, acetonitrile/water gradient) to detect byproducts like unreacted aldehyde or hydrolyzed amines .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish exchangeable protons.
Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in crystal structures?
Methodological Answer:
- Generate Hirshfeld surfaces (CrystalExplorer) to visualize close contacts (e.g., C–H···π, I···O).
- Quantify interaction contributions via 2D fingerprint plots. For example, iodine atoms may exhibit Type-I halogen bonding (3.5–4.0 Å) with oxygen atoms in adjacent molecules .
Q. What are the compound’s potential applications in drug discovery?
Methodological Answer:
- Pharmacophore Modeling : Use the iodophenyl group as a halogen-bonding motif for target protein interactions.
- Biological Screening : Test against kinase or GPCR targets via fluorescence polarization assays.
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes, NADPH cofactor) to prioritize lead optimization .
Data Contradiction and Validation
Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 78%)?
Methodological Answer:
- Reaction Monitoring : Use in-situ IR to track imine formation (C=N stretch ~1600–1650 cm⁻¹).
- Scale Effects : Smaller scales (<1 mmol) may favor higher yields due to better heat/mass transfer.
- Purification : Employ column chromatography (SiO2, hexane/EtOAc 7:3) to remove polymeric byproducts .
Q. How to validate fluorescence properties for imaging studies?
Methodological Answer:
- Spectrofluorometry : Measure quantum yield using quinine sulfate as a standard.
- Confocal Microscopy : Test cellular uptake in HeLa cells (λex = 405 nm, λem = 450–600 nm).
- pH Sensitivity : Compare emission intensity in buffers (pH 4–10) to assess environmental stability .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- First Aid : For accidental inhalation, move to fresh air; rinse eyes with water for 15 minutes if contaminated .
- Waste Disposal : Incinerate at >1000°C to degrade iodinated aromatic byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
